molecular formula C13H16N2OS B12672102 3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole CAS No. 94087-34-0

3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole

Cat. No.: B12672102
CAS No.: 94087-34-0
M. Wt: 248.35 g/mol
InChI Key: HJXUOFPXICRUTQ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole is a heterocyclic compound that combines the structural features of piperidine and benzisothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both piperidine and benzisothiazole moieties in its structure contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole typically involves the reaction of 3-chloro-1,2-benzisothiazole with piperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as tert-butyl alcohol at elevated temperatures (around 120°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzisothiazole ring to its dihydro form.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzisothiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzisothiazole derivatives.

Scientific Research Applications

3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or inhibitor of certain receptors or enzymes, leading to its observed biological effects. For example, it may interact with dopamine and serotonin receptors, contributing to its potential antipsychotic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-ylmethoxy)-1,2-benzisothiazole is unique due to its specific combination of piperidine and benzisothiazole moieties, which contribute to its distinct chemical and biological properties

Properties

CAS No.

94087-34-0

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

3-(piperidin-1-ylmethoxy)-1,2-benzothiazole

InChI

InChI=1S/C13H16N2OS/c1-4-8-15(9-5-1)10-16-13-11-6-2-3-7-12(11)17-14-13/h2-3,6-7H,1,4-5,8-10H2

InChI Key

HJXUOFPXICRUTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)COC2=NSC3=CC=CC=C32

Origin of Product

United States

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